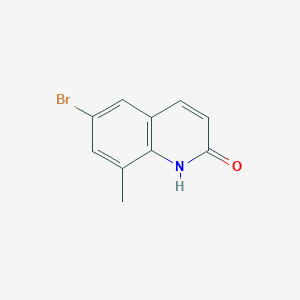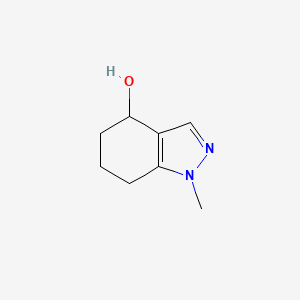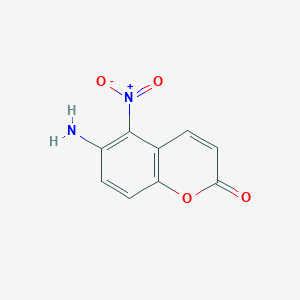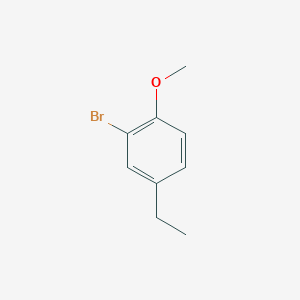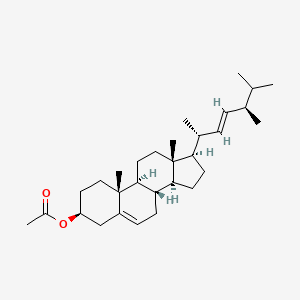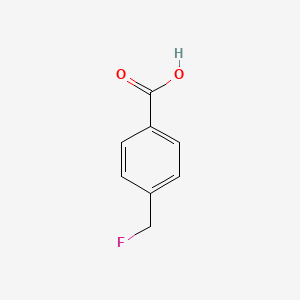
4-(氟甲基)苯甲酸
概述
描述
4-(Fluoromethyl)benzoic Acid is an organic compound with the molecular formula C8H7FO2 It is a derivative of benzoic acid where a fluoromethyl group is attached to the para position of the benzene ring
科学研究应用
4-(Fluoromethyl)benzoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
作用机制
Target of Action
It’s worth noting that benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body .
Mode of Action
The fluorine atom in the molecule can change the pka, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . This can potentially enhance the compound’s interaction with its targets, leading to changes in their function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)benzoic Acid can be achieved through several methods. One common approach involves the direct fluorination of 4-methylbenzoic acid using Selectfluor as a fluorine source. The reaction typically requires the presence of a catalyst and is carried out under controlled conditions to ensure selective fluorination .
Industrial Production Methods: In an industrial setting, the production of 4-(Fluoromethyl)benzoic Acid may involve the use of advanced fluorination techniques and large-scale reactors. The process often includes steps such as purification and crystallization to obtain the compound in high purity and yield .
化学反应分析
Types of Reactions: 4-(Fluoromethyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form 4-(Fluoromethyl)benzaldehyde or 4-(Fluoromethyl)benzoic acid.
Reduction: The carboxylic acid group can be reduced to form 4-(Fluoromethyl)benzyl alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-(Fluoromethyl)benzaldehyde, 4-(Fluoromethyl)benzoic acid.
Reduction: 4-(Fluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
4-Methylbenzoic Acid: Lacks the fluorine atom, resulting in different chemical properties.
4-Chloromethylbenzoic Acid: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
4-Bromomethylbenzoic Acid:
Uniqueness: 4-(Fluoromethyl)benzoic Acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. The fluorine atom’s high electronegativity and small size contribute to these unique characteristics, making the compound valuable in various research and industrial applications .
属性
IUPAC Name |
4-(fluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADXJCSDQCVCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553762 | |
| Record name | 4-(Fluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118507-45-2 | |
| Record name | 4-(Fluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Fluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 4-(fluoromethyl)benzoic acid (FMeB) chosen as a building block for the synthesis of potential 5-HT1A antagonists?
A1: The research aimed to develop fluorine-18-labeled 5-HT1A antagonists for positron emission tomography (PET) imaging. FMeB, containing a fluorine-18 atom, was selected for several reasons:
- Fluorine-18 Isotope: Fluorine-18 is a positron emitter with a relatively long half-life (109.8 minutes), making it suitable for PET imaging and allowing for sufficient time for synthesis and imaging procedures [].
- Structural Similarity: FMeB bears structural resemblance to part of the WAY 100635 molecule, a known potent and selective 5-HT1A antagonist []. This similarity suggests potential for binding to the 5-HT1A receptor.
- Metabolic Stability: While FMeB itself wasn't the final compound, its incorporation aimed to improve the metabolic stability of the resulting antagonist compared to other tested derivatives [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6,7,8-Tetrahydro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1282596.png)
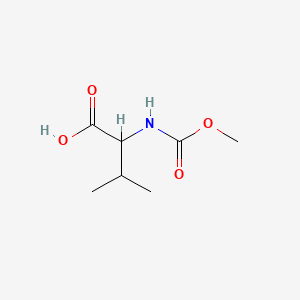
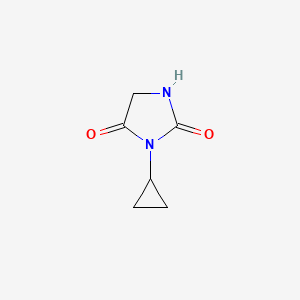

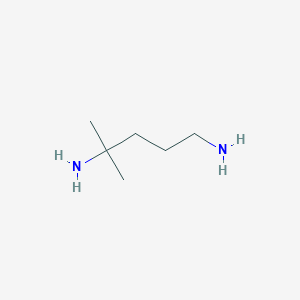
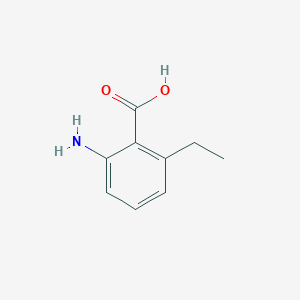
![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)
